N-tert-butylbutanamide
CAS No.: 6282-84-4
Cat. No.: VC20676193
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6282-84-4 |
|---|---|
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | N-tert-butylbutanamide |
| Standard InChI | InChI=1S/C8H17NO/c1-5-6-7(10)9-8(2,3)4/h5-6H2,1-4H3,(H,9,10) |
| Standard InChI Key | CABJJNMRUWQXNR-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)NC(C)(C)C |
Introduction
Chemical Identity and Structural Features
N-tert-Butylbutanamide belongs to the class of aliphatic amides, distinguished by its four-carbon alkyl chain (butanamide) and a bulky tert-butyl group attached to the nitrogen. The molecular formula C₈H₁₇NO corresponds to a molecular weight of 143.23 g/mol. Key structural elements include:
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Amide bond: The carbonyl (C=O) and N–H groups facilitate hydrogen bonding and reactivity in nucleophilic substitution reactions.
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tert-Butyl substituent: The –C(CH₃)₃ group introduces steric hindrance, influencing the compound’s solubility, stability, and interaction with biological targets.
Table 1: Comparative Properties of N-tert-Butylbutanamide and Analogues
The tert-butyl group’s electron-donating effects stabilize the amide bond, while its bulkiness may limit conformational flexibility, a critical factor in drug design .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of N-tert-butylbutanamide can be inferred from methods used for analogous amides:
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Aminolysis of Butanoyl Chloride:
Reacting butanoyl chloride with tert-butylamine in anhydrous dichloromethane:This exothermic reaction typically proceeds at 0–5°C to minimize side reactions .
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Catalytic Coupling:
Using coupling agents like HOBt (Hydroxybenzotriazole) and DCC (Dicyclohexylcarbodiimide) to facilitate amide bond formation between butanoic acid and tert-butylamine.
Table 2: Reaction Conditions and Yields for Amide Synthesis
| Method | Temperature | Solvent | Yield (Reported for Analogues) |
|---|---|---|---|
| Aminolysis | 0–25°C | Dichloromethane | 70–85% |
| Catalytic Coupling | 25–40°C | THF | 60–75% |
Physicochemical Properties
Thermal Stability
The tert-butyl group enhances thermal stability compared to linear alkyl amides. Differential Scanning Calorimetry (DSC) of N-tert-butylbenzamide shows a decomposition onset at 290°C , suggesting N-tert-butylbutanamide may decompose above 250°C.
Solubility and Partitioning
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Solubility: Predicted to be sparingly soluble in water (0.1–0.5 g/L at 25°C) but highly soluble in organic solvents like ethanol and ethyl acetate.
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LogP (Octanol-Water): Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for membrane permeability in drug candidates .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
N-tert-Butylbutanamide’s structure serves as a scaffold for introducing functional groups. For example:
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Bromination: Analogous to 2-bromo-N-(tert-butyl)butanamide, bromination at the α-position could yield electrophilic intermediates for nucleophilic substitution reactions.
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Functionalization: The amide nitrogen can undergo alkylation or acylation to produce libraries of compounds for high-throughput screening.
Biological Activity
While no direct studies exist, structurally similar amides exhibit:
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Enzyme Inhibition: Tert-butyl amides show affinity for proteases and kinases due to hydrogen bonding with active sites .
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Antimicrobial Potential: Aliphatic amides with bulky substituents disrupt bacterial cell membranes, as seen in analogs like N-tert-butylbenzamide .
Future Research Directions
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Synthetic Optimization: Develop greener catalysts (e.g., enzymatic aminolysis) to improve yield and reduce waste.
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Computational Modeling: Predict interaction profiles with biological targets using molecular docking simulations.
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